molecular formula C5H10ClO2P B1583792 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane CAS No. 2428-06-0

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Cat. No.: B1583792
CAS No.: 2428-06-0
M. Wt: 168.56 g/mol
InChI Key: RAOZVFGTRXLBTA-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane is a chemical compound with the molecular formula C5H10ClO2P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is typically carried out in dry toluene as a solvent. The general reaction scheme is as follows:

POCl3+C5H12O2C5H10ClO2P+HCl\text{POCl}_3 + \text{C}_5\text{H}_{12}\text{O}_2 \rightarrow \text{C}_5\text{H}_{10}\text{ClO}_2\text{P} + \text{HCl} POCl3​+C5​H12​O2​→C5​H10​ClO2​P+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction Reactions: Reduction can lead to the formation of phosphines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxides or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of phosphoramidates, phosphorothioates, or phosphorites.

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

Scientific Research Applications

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Employed in the study of enzyme mechanisms involving phosphorus-containing substrates.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane involves its ability to act as a phosphorylating agent. It can transfer its phosphorus atom to nucleophilic targets, forming new phosphorus-containing compounds. This property is exploited in various chemical reactions and biological processes where phosphorylation is a key step.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3,2-dioxaphospholane
  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-Chloro-1,3,2-dioxaphosphorinane 2-oxide

Uniqueness

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane is unique due to its specific ring structure and the presence of two methyl groups at the 5-position. This structural feature imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.

Properties

IUPAC Name

2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane
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InChI

InChI=1S/C5H10ClO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOZVFGTRXLBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(OC1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062411
Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Molecular Weight

168.56 g/mol
Source PubChem
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CAS No.

2428-06-0
Record name 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Record name 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
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Record name 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
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Synthesis routes and methods I

Procedure details

To phosphorus trichloride (775.4 g, 5.5 M, 10% molar excess) was added dropwise with stirring over two hours a solution of neopentylene glycol (520.8 g, 5.0 M) in chloroform (1200 ml). After the slight endotherm and evolution of HCl had subsided, the clear colorless solution was freed of most of the chloroform and excess PCl3 by distillation at atmospheric pressure to a pot temperature of 100° C. Distillation of the residue through a short vacuum-jacketed Vigreaux column yielded 803.6 g (95.3% yield) of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (III), bp 65° C./10 mm nD25 1.4738, % Cl found 20.71 (21.03 calculated).
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Synthesis routes and methods II

Procedure details

For example, Japanese Unexamined Patent Publication No. HEI 2(1990)-273688 (Patent Document 3) discloses that phosphorus trichloride is added to and reacted with neopentyl glycol under ice cooling to obtain 5,5-dimethyl-2-chloro-1,3,2-dioxaphosphorinane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
Reactant of Route 2
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

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